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The table below summarizes key experimental findings for inhibitors incorporating phenyl fluorosulfate or

related sulfo-fluoride warheads.

. Reported Covalent
. Inhibitor . -
Target Protein Activity (ICso Bond Key Findings
Structure | Core ) )
or Ki) Formation
Cytosolic 5'- 7- Ki: >100-fold  Yes (with First rationally
Nucleotidase IlIB Benzylguanosine potency His110) designed SuFEx
(cNllIB) [1] monophosphate increase vs. covalent inhibitor for
derivative with - non-covalent cNIIIB; rare example
SO:zF lead of histidine targeting;
confirmed by MS and
15N NMR [1].
Mitogen-Activated Allosteric binder N/A (covalent  Yes (with Designed for tyrosine
Protein Kinase- with fluorosulfate binding catalytic targeting;
Activated Protein confirmed) Lys) unexpectedly formed
Kinase 2 (MK2) [2] a covalent bond with
a catalytic lysine,
revealing unusual
binding mode [2].
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. Reported Covalent
) Inhibitor o o
Target Protein Activity (ICso Bond Key Findings
Structure | Core . .
or Ki) Formation
Human Neutrophil Benzene-1,2- ICs0: 0.24 uM  Yes Fragment-based
Elastase (hNE) [3] disulfonyl fluoride discovery; >833-fold
(ortho-substituted) selectivity over
homologous
cathepsin G; inhibited
only active, folded
enzyme [3].
Butyrylcholinesterase Pyrazole-5- ICs50: 0.79 uM  No Selective BUChE
(BuChE) [4] fluorosulfate (eqBuChE), (Reversible,  over AChE inhibitor;
(Compound K3) 6.59 uM mixed-type)  showed
(hBuChE); neuroprotection, BBB
Ki: 0.77 uM penetration, and
improved cognitive
impairment in vivo
[4].
Janus Kinase 3 (JAK3) Tricyclic core with Failed to No Highlights limitations
[2] fluorosulfate achieve of structure-based
covalent design; fluorosulfate
binding warhead did not react

with proximal tyrosine
despite close
proximity in crystal
structure [2].

Key Experimental Protocols

The inhibitory activity and mechanisms summarized above were characterized using standard biochemical

and biophysical methods.

e Initial Velocity Enzyme Inhibition Assays: Activity is typically measured by monitoring the

consumption of a substrate or formation of a product over time [5]. For hydrolases like cholinesterases,
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the Ellman's method is commonly used, which spectrophotometrically measures the hydrolysis of
acetylthiocholine or butyrylthiocholine iodide [4]. Reactions are run with varying concentrations of

inhibitor and substrate to determine ICso values and inhibition mechanisms [4] [6].

e Mechanism and Reversibility Kinetics: To distinguish between reversible and irreversible inhibition,
dilution or jump-dialysis experiments are performed. The enzyme-inhibitor mixture is diluted
significantly, and recovery of enzyme activity is measured [4]. For reversible inhibitors, the inhibition
constant (Ki) is determined by measuring initial velocities at multiple substrate and inhibitor
concentrations. Data is analyzed using linear plots (e.g., Lineweaver-Burk) or nonlinear regression to

fit the data to models for competitive, non-competitive, or mixed inhibition [5] [6].

e Covalent Modification Analysis:

o Mass Spectrometry (MS): Intact protein or tryptic digests are analyzed by MS to detect mass
shifts corresponding to the addition of the inhibitor molecule, providing direct evidence of
covalent modification [1].

o X-ray Crystallography: Co-crystallization of the protein with the inhibitor provides an atomic-
resolution structure, confirming the exact residue covalently modified and the binding mode, as
demonstrated for fluorosulfate inhibitors bound to hNE and cNIIIB [3] [1].

Covalent Inhibition Mechanism via SUFEXx

Phenyl fluorosulfates act as latent electrophiles that can be activated in the specific microenvironment of a
protein binding pocket. The diagram below illustrates the general mechanism of Sulfur-Fluoride Exchange

(SuFEXx) that enables covalent inhibition.
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The mechanism relies on the protein binding pocket precisely orienting the warhead and stabilizing the
transition state, making reactivity highly dependent on the local environment rather than intrinsic warhead

reactivity alone [2] [7] [1].

Research Implications and Considerations

e Advantages of Fluorosulfates: Fluorosulfates offer a favorable balance of stability and tunable
reactivity. They are highly stable in aqueous solution and plasma, reducing off-target effects, but can
undergo efficient SUFEx when precisely positioned in a binding pocket [7] [1]. This makes them

excellent candidates for developing selective covalent inhibitors and chemical probes.

e Design Strategy: The most successful applications often start with a known, non-covalent ligand and
use structure-based design (e.g., X-ray crystallography) to guide the addition of a fluorosulfate
warhead in proximity to a nucleophilic amino acid residue [2] [1]. This approach was key for the

cNIIIB and MK2 inhibitors.

e Key Challenges: The reactivity of fluorosulfates is highly context-dependent. A warhead positioned

near a tyrosine may unexpectedly react with a lysine, as seen with MK2 [2], or fail to react at all, as
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with JAK3 [2]. This highlights the limitations of rational design alone and supports the use of

complementary approaches like covalent library screening.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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